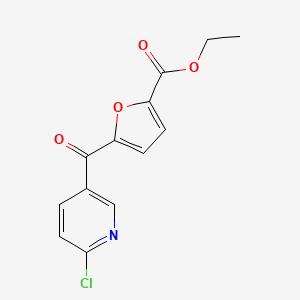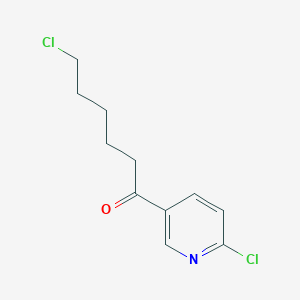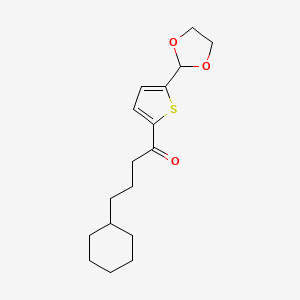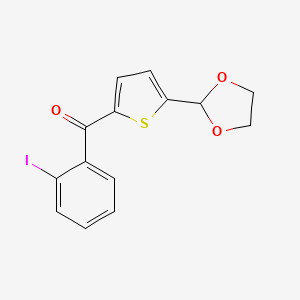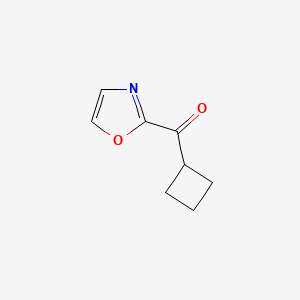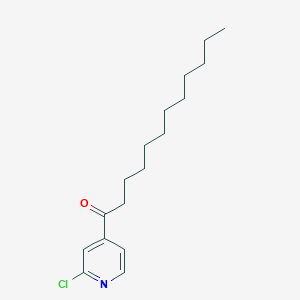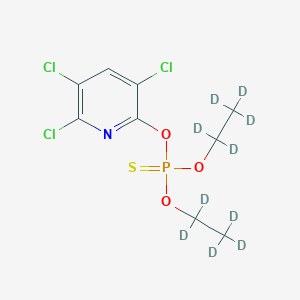
Chlorpyrifos (diethyl-D10)
Vue d'ensemble
Description
Chlorpyrifos: Sa formule chimique est C₉D₁₀HCl₃NO₃PS avec une masse molaire de 360.65 g/mol . Chlorpyrifos-d10 est couramment utilisé comme standard interne à des fins de quantification en chimie analytique.
Applications De Recherche Scientifique
Safety and Hazards
Mécanisme D'action
Chlorpyrifos-d10 exerce ses effets principalement par l’inhibition de l’enzyme acétylcholinestérase (AChE). En inhibant l’AChE, il perturbe la neurotransmission, ce qui entraîne une paralysie et finalement la mort des insectes. Les cibles moléculaires du composé impliquent les voies du système nerveux.
Analyse Biochimique
Biochemical Properties
Chlorpyrifos (diethyl-D10) plays a significant role in biochemical reactions, particularly in inhibiting acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. The compound interacts with acetylcholinesterase by phosphorylating the serine hydroxyl group in the active site, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This interaction disrupts normal neurotransmission, causing neurotoxic effects.
Cellular Effects
Chlorpyrifos (diethyl-D10) affects various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, Chlorpyrifos (diethyl-D10) can interfere with mitochondrial function, impairing ATP production and causing energy deficits in cells.
Molecular Mechanism
The molecular mechanism of Chlorpyrifos (diethyl-D10) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity. Additionally, Chlorpyrifos (diethyl-D10) can modulate the expression of genes involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpyrifos (diethyl-D10) change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, with a half-life of approximately 385 days in soil . Over time, Chlorpyrifos (diethyl-D10) undergoes microbial degradation, leading to the formation of metabolites that may have different toxicological profiles . Long-term exposure to the compound can result in persistent oxidative stress and chronic neurotoxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Chlorpyrifos (diethyl-D10) vary with different dosages in animal models. Low doses of the compound have been shown to increase blood glucose levels, while high doses significantly decrease blood glucose levels . Additionally, high doses of Chlorpyrifos (diethyl-D10) can cause severe neurotoxic effects, including tremors, convulsions, and even death . The compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects.
Metabolic Pathways
Chlorpyrifos (diethyl-D10) is involved in several metabolic pathways, including its degradation by microbial enzymes such as organophosphorus hydrolase and methyl parathion hydrolase . These enzymes hydrolyze the P-O and P=S bonds in the compound, leading to the formation of less toxic metabolites. The metabolic pathways of Chlorpyrifos (diethyl-D10) also involve its conversion to 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite that can further undergo microbial degradation .
Transport and Distribution
Chlorpyrifos (diethyl-D10) is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is distributed to different tissues, including the liver, brain, and adipose tissue . Chlorpyrifos (diethyl-D10) can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to prolonged exposure and potential toxicity.
Subcellular Localization
The subcellular localization of Chlorpyrifos (diethyl-D10) is primarily in the cytoplasm and mitochondria. The compound’s lipophilic nature allows it to penetrate cell membranes and accumulate in the mitochondrial matrix . This localization can disrupt mitochondrial function, leading to impaired ATP production and increased production of reactive oxygen species. Additionally, Chlorpyrifos (diethyl-D10) can interact with other cellular organelles, such as the endoplasmic reticulum, affecting protein synthesis and folding .
Méthodes De Préparation
Voies de Synthèse:: Chlorpyrifos-d10 peut être synthétisé par différentes voies, notamment les étapes suivantes :
Thiophosphorylation: L’éthanol réagit avec le 3,5,6-trichloropyridin-2-ol pour former l’alcool chloropyridinyl correspondant. Ce composé intermédiaire subit ensuite une thiophosphorylation à l’aide d’un réactif phosphorodithioate pour produire du Chlorpyrifos-d10.
Échange de Deutérium: La dernière étape implique un échange de deutérium pour remplacer les atomes d’hydrogène par des isotopes de deutérium (D), ce qui donne un composé entièrement marqué.
Production Industrielle:: Chlorpyrifos-d10 est produit à plus petite échelle pour la recherche et les analyses. Sa production industrielle implique principalement une synthèse personnalisée par des laboratoires spécialisés.
Analyse Des Réactions Chimiques
Chlorpyrifos-d10 peut participer à plusieurs réactions chimiques :
Hydrolyse: En milieu alcalin, le groupe thiophosphate subit une hydrolyse pour produire le phosphate correspondant.
Oxydation: Chlorpyrifos-d10 peut être oxydé en sa forme oxon, qui est plus toxique.
Réduction: La réduction de la partie chloropyridinyl peut se produire, conduisant à différents métabolites.
Substitution: Chlorpyrifos-d10 peut subir des réactions de substitution nucléophile au niveau du centre phosphore.
Les réactifs et les conditions courantes varient en fonction du type de réaction spécifique. Les principaux produits comprennent les dérivés hydrolysés et oxydés.
4. Applications de la Recherche Scientifique
Chlorpyrifos-d10 trouve des applications dans divers domaines scientifiques :
Comparaison Avec Des Composés Similaires
Chlorpyrifos-d10 est unique en raison de son marquage isotopique, qui permet une quantification précise. Parmi les composés similaires, on peut citer :
Chlorpyrifos: Le composé parent non marqué.
Diméthoate-d6: Un autre pesticide marqué isotopiquement utilisé comme standard interne.
Malathion-d10: Un insecticide organophosphoré marqué isotopiquement.
Paroxon-éthyl-d10: Un métabolite marqué isotopiquement du parathion.
Propriétés
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPBAQFWLVIOKP-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583927 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-81-0 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?
A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.
Q2: What are the advantages of using this method to determine organophosphate exposure?
A2: The described method offers several advantages for biomonitoring organophosphate exposure:
- Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].
- Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


